4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine is a chemical compound with the molecular formula C10H17N3OS It is known for its unique structure, which includes a thiazole ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine typically involves a Mannich reaction. This reaction uses formaldehyde solution and 2,6-dimethylmorpholine under reflux conditions for about 8 hours . The reaction yields the desired product as a brownish-yellow powder with a melting point of 193–194°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains a fundamental approach. Scaling up this reaction would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
- 4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline
Uniqueness
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a morpholine moiety This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-3-13(4-8(2)14-7)5-9-6-15-10(11)12-9/h6-8H,3-5H2,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBPPBLHVYLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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